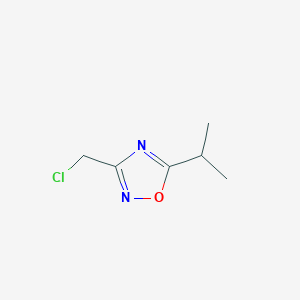

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNMYSFXOVDDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592894 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189130-87-8 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole: A Technical Whitepaper for Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2] This technical guide provides an in-depth, field-proven methodology for the synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, a versatile building block for drug discovery programs. We will dissect a robust and scalable two-step synthetic pathway, starting from commercially available precursors. This document offers detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1,2,4-Oxadiazoles

Heterocyclic compounds are fundamental to the development of new therapeutic agents.[3] Among them, the five-membered 1,2,4-oxadiazole ring has garnered significant attention due to its unique electronic properties and its ability to act as a metabolically robust bioisostere.[4] The presence of a furan-type oxygen and two pyridine-type nitrogen atoms makes the ring an electron-poor system, capable of engaging in critical hydrogen bonding interactions with biological targets.[2]

The target molecule, this compound, is of particular interest. The chloromethyl group at the 3-position serves as a reactive handle for further synthetic elaboration, allowing for the introduction of diverse functionalities through nucleophilic substitution. The isopropyl group at the 5-position provides a degree of lipophilicity that can be crucial for membrane permeability and target engagement. This guide presents a reliable pathway for its synthesis, emphasizing practical execution and mechanistic understanding.

Retrosynthetic Analysis and Synthesis Strategy

The most common and efficient method for constructing the 1,2,4-oxadiazole core involves the cyclization of an O-acyl amidoxime intermediate.[5] This intermediate is, in turn, formed from the reaction of an amidoxime with an acylating agent. Our retrosynthetic analysis, therefore, deconstructs the target molecule along these lines, identifying isobutyramidoxime and chloroacetyl chloride as the key starting materials.

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and clean conversions of the reaction steps.

Detailed Synthesis Pathway

The synthesis is executed in two primary stages:

-

Step 1: Synthesis of the precursor, Isobutyramidoxime.

-

Step 2: Acylation of Isobutyramidoxime followed by in-situ cyclodehydration to yield the final product.

Step 1: Synthesis of Isobutyramidoxime

The foundational precursor, isobutyramidoxime, is prepared from the corresponding nitrile, isobutyronitrile, and hydroxylamine. This is a classic method for amidoxime synthesis.[6]

Reaction Scheme: (A chemical diagram showing isobutyronitrile reacting with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form isobutyramidoxime).

Mechanistic Rationale: The reaction proceeds via nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. A subsequent proton transfer yields the amidoxime. The base (e.g., sodium carbonate or potassium carbonate) is crucial to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile.

Experimental Protocol: Isobutyramidoxime Synthesis

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyronitrile (0.1 mol, 1.0 eq), hydroxylamine hydrochloride (0.12 mol, 1.2 eq), and ethanol (100 mL).

-

Base Addition: While stirring, add potassium carbonate (0.15 mol, 1.5 eq) portion-wise to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield isobutyramidoxime as a white crystalline solid.

| Parameter | Value |

| Typical Scale | 10-20 g |

| Reaction Time | 6-8 hours |

| Expected Yield | 75-85% |

| Purity (by NMR) | >95% |

Step 2: Synthesis of this compound

This step involves the acylation of isobutyramidoxime with chloroacetyl chloride to form an O-acyl amidoxime intermediate, which then undergoes thermal cyclodehydration to form the 1,2,4-oxadiazole ring.[7][8]

Reaction Scheme: (A chemical diagram showing isobutyramidoxime reacting with chloroacetyl chloride in a solvent like pyridine or THF with a base, followed by heating to yield this compound).

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the hydroxylamino group of the amidoxime onto the highly electrophilic carbonyl carbon of chloroacetyl chloride.[7] This forms a tetrahedral intermediate which then eliminates HCl to give the O-acyl amidoxime. The use of a base like pyridine or triethylamine is essential to scavenge the HCl produced.[9] Subsequent heating promotes an intramolecular cyclization followed by dehydration to furnish the aromatic 1,2,4-oxadiazole ring.

Caption: Workflow for the final product synthesis.

Experimental Protocol: this compound Synthesis

-

Reagent Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve isobutyramidoxime (0.05 mol, 1.0 eq) in anhydrous pyridine (100 mL). Cool the solution to 0°C in an ice bath.

-

Acylating Agent Addition: Add chloroacetyl chloride (0.055 mol, 1.1 eq) dropwise to the cooled solution over 30 minutes. Maintain the temperature below 5°C during the addition.

-

Intermediate Formation: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Cyclization: Heat the reaction mixture to 100-110°C and reflux for 4-6 hours. Monitor the formation of the oxadiazole by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with 1M HCl solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

| Parameter | Value |

| Typical Scale | 5-10 g |

| Reaction Time | 8-10 hours (total) |

| Expected Yield | 60-75% |

| Purity (by HPLC) | >98% |

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It should also be handled in a fume hood.

-

The acylation reaction is exothermic and should be cooled appropriately during the addition of chloroacetyl chloride.

Conclusion

This guide has outlined a reliable and scalable synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, research and development teams can confidently produce this valuable building block for their drug discovery pipelines. The presented methodology emphasizes safety, efficiency, and reproducibility, aligning with the rigorous standards of the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

Introduction: The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic profiles.[1][2] The compound 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole represents a scaffold of significant interest, combining the established 1,2,4-oxadiazole core with a reactive chloromethyl group—a handle for further chemical elaboration—and an isopropyl group that can influence lipophilicity and binding interactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the characterization of this, or structurally similar, novel chemical entities. As specific experimental data for this compound is not extensively available in public literature, this document focuses on the authoritative methodologies and expert rationale required to generate a robust physicochemical profile. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols essential for advancing a compound through the drug discovery pipeline.

Part 1: Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is the bedrock of all subsequent characterization. Isomerism, in particular, is a critical consideration for the 1,2,4-oxadiazole ring, as the relative positions of the substituents dramatically alter the molecule's electronic and steric properties. The target of this guide is unequivocally This compound .

Core Structural Details

Below are the fundamental identifiers for the target compound.

| Property | Value | Source/Method |

| IUPAC Name | This compound | Nomenclature |

| CAS Number | 189130-87-8 | Registry Number[3] |

| Molecular Formula | C₆H₉ClN₂O | Elemental Composition |

| Molecular Weight | 160.60 g/mol | Calculated |

| SMILES | CC(C)C1=NOC(CCl)=N1 | Structural Representation |

Chemical Structure Diagram

A visual representation of the molecule is essential for understanding its geometry and potential interaction points.

Caption: Structure of this compound.

Part 2: Essential Physicochemical Properties: Protocols and Rationale

The journey of a drug from a lab curiosity to a therapeutic agent is dictated by its physicochemical properties. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME).

Summary of Key Physicochemical Parameters

This table outlines the critical properties to be determined. In the absence of published data, it serves as a template for experimental characterization.

| Parameter | Experimental Value | Significance in Drug Development |

| Melting Point (°C) | To Be Determined | Purity indicator, solid-state stability |

| Aqueous Solubility (µg/mL) | To Be Determined | Affects bioavailability, formulation, and assay performance[4] |

| pKa | To Be Determined | Governs solubility and permeability across pH gradients (e.g., GI tract)[5] |

| LogP / LogD | To Be Determined | Measures lipophilicity, impacting permeability, metabolism, and toxicity |

| Chemical Stability | To Be Determined | Determines shelf-life and degradation pathways |

Aqueous Solubility Determination

Solubility is arguably one of the most critical early indicators of a compound's potential. Poor solubility can halt development by complicating in vitro assays and hindering the development of viable in vivo formulations.[6][7] It is crucial to distinguish between two key types of solubility measurements.

-

Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution, typically after adding a DMSO stock solution to an aqueous buffer. This high-throughput method mimics conditions in many biological assays and is ideal for rapid screening of many compounds.[4][5]

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium. It is a lower throughput, but more definitive measure, essential for pre-formulation development.[4][8]

Caption: Workflow for determining kinetic and thermodynamic solubility.

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Solubilization: In a 96-well plate, add 198 µL of the aqueous buffer to each well. Add 2 µL of the 10 mM DMSO stock to the wells, resulting in a 100 µM nominal concentration with 1% DMSO. Mix thoroughly.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation.

-

Filtration: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm pore size) and centrifuge to separate the soluble fraction (filtrate) from the precipitated solid.

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at a predetermined wavelength (λ_max) for the compound.

-

Calculation: Calculate the concentration of the dissolved compound in the filtrate using a standard curve generated from known concentrations of the compound in a DMSO/buffer mixture. This concentration is the kinetic solubility.[5]

Causality: The 1% DMSO concentration is a critical choice, balancing the need to initially dissolve the compound with the goal of mimicking aqueous biological assay conditions where high organic solvent content is undesirable. The short incubation time is key to the "kinetic" nature, assessing rapid precipitation rather than slow equilibration.[7]

Ionization Constant (pKa) Determination

The pKa value dictates the extent of a molecule's ionization at a given pH. For drug candidates, this influences solubility, membrane permeability, and receptor binding. The 1,2,4-oxadiazole ring is weakly basic due to the nitrogen atoms. Determining the pKa of its conjugate acid is essential.

graph TD { A[Start: Pure Compound] --> B{Choose Method}; B --> C[Potentiometric Titration]; B --> D[UV-Vis Spectrophotometry];

}

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 7. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its value lies in its unique properties as a bioisostere for amide and ester functionalities.[1][2] This structural mimicry allows for the enhancement of physicochemical and pharmacokinetic properties of drug candidates, such as improved metabolic stability and oral bioavailability. The 1,2,4-oxadiazole scaffold is a key component in a variety of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

This guide focuses on a specific, functionalized derivative: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole . The presence of a reactive chloromethyl group at the 3-position makes this compound a particularly valuable synthetic intermediate for the construction of more complex molecules in drug discovery programs.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 189130-87-8 | - |

| Molecular Formula | C₆H₉ClN₂O | - |

| Molecular Weight | 160.60 g/mol | - |

| SMILES | CC(C)C1=NOC(=N1)CCl | - |

| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | [6] |

Synthesis of this compound: A Representative Protocol

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate.[7][8] This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, the logical precursors are 2-chloroacetamide oxime and an activated form of isobutyric acid, or alternatively, isobutyramide oxime and an activated form of chloroacetic acid. The latter is often more practical.

The following is a detailed, self-validating experimental protocol based on established synthetic methodologies for this class of compounds.

Overall Synthetic Workflow

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Isobutyramide Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydroxylamine: To this solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide (1.1 equivalents) in water.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure isobutyramide oxime.

-

Characterization: Confirm the structure of the amidoxime intermediate by ¹H NMR and ¹³C NMR spectroscopy.

Part 2: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized isobutyramide oxime (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine or pyridine (1.2 equivalents), followed by the dropwise addition of chloroacetyl chloride (1.1 equivalents).

-

Formation of O-Acylamidoxime: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The formation of the O-acylamidoxime intermediate can be monitored by TLC.

-

Cyclodehydration: Upon completion of the acylation, the cyclization to the 1,2,4-oxadiazole can be achieved by heating the reaction mixture at reflux. Alternatively, for a milder procedure, the solvent can be removed, and the crude O-acylamidoxime can be redissolved in a high-boiling solvent like toluene or xylene and heated to reflux for 8-12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

The Role of 1,2,4-Oxadiazoles as Bioisosteres

A key driver for the use of 1,2,4-oxadiazoles in drug design is their function as bioisosteres for amides and esters. This concept is visualized below.

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

Introduction: The 1,2,4-Oxadiazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is not arbitrary; it reflects the recurring presence of this moiety in a multitude of biologically active compounds across diverse therapeutic areas.[2][4] Its value stems from a unique combination of physicochemical properties. The 1,2,4-oxadiazole ring is chemically and thermally stable, providing metabolic robustness to drug candidates.[1] Crucially, it serves as an effective bioisostere for ester and amide functionalities.[5][6] This substitution can enhance pharmacokinetic profiles by improving metabolic stability and modulating target selectivity, making it an attractive tool for drug designers seeking to overcome the liabilities associated with rapidly hydrolyzed groups.[2] The result is a versatile molecular framework that has been successfully incorporated into compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][5] This guide provides a detailed exploration of these key biological activities, grounded in mechanistic insights and validated experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The structural versatility of 1,2,4-oxadiazole derivatives has been extensively exploited to develop potent anticancer agents that interfere with various oncogenic pathways.[7][8] These compounds have been shown to induce programmed cell death, inhibit critical cancer-related enzymes, and arrest the cell cycle.[7][8][9]

Mechanistic Insights: Inducing Apoptosis and Inhibiting Key Enzymes

A primary strategy in cancer therapy is the induction of apoptosis, or programmed cell death. Several 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis through the activation of effector caspases, particularly caspase-3.[9] Caspases are a family of cysteine proteases that, once activated, execute the apoptotic process by cleaving a cascade of cellular substrates.[9] Molecular docking studies suggest that the oxadiazole ring's heteroatoms can form crucial hydrogen bonds with residues in the active site of caspase-3, leading to its activation.[9]

Beyond apoptosis induction, these derivatives function as inhibitors of enzymes vital for cancer progression. Targets include histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and carbonic anhydrases (CAs).[4][8] For instance, certain 1,2,4-oxadiazole-based hydroxamates act as potent HDAC inhibitors, triggering cell differentiation and growth arrest.[8] Others have shown significant cytotoxicity against cancer cell lines like MCF-7 (breast) and A549 (lung) by interacting with the binding site of EGFR.[8]

Caption: Caspase-3 mediated apoptosis pathway activated by 1,2,4-oxadiazole derivatives.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Target Cell Line | Representative IC₅₀ (µM) | Reference |

| Imidazopyrazine-linked | MCF-7 (Breast) | 0.22 | [1] |

| Imidazopyrazine-linked | A-549 (Lung) | 1.09 | [1] |

| Quinoline-linked | DU-145 (Prostate) | 0.92 | [10] |

| Nortopsentin Analogs | HCT-116 (Colon) | <10 | [4] |

| Benzofuran-containing | HT-29 (Colon) | <20 | [4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a robust method for assessing a compound's effect on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).[10]

-

Incubation: Incubate the plate for 48-72 hours. The duration is target-dependent and should be optimized.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the modulation of the NF-κB signaling pathway and the inhibition of COX enzymes.[3][11][12]

Mechanistic Insights: Inhibition of NF-κB and COX Enzymes

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade leads to the phosphorylation and degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, and iNOS).[12] Studies have shown that certain 1,2,4-oxadiazole compounds can inhibit this pathway by preventing the phosphorylation of the p65 subunit of NF-κB, thereby blocking its nuclear translocation and subsequent gene activation.[12][13]

Additionally, some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins at the site of inflammation.[14] This mechanism is shared with many non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Data Presentation: In Vitro and In Vivo Efficacy

| Compound Type | Assay | Result | Reference |

| Flurbiprofen-based | Carrageenan-induced Paw Edema (in vivo) | 88.33% edema inhibition | [14] |

| JC01 Derivative (17) | LPS-induced NO release (in vitro) | Potent inhibition | [12] |

| 2,5-disubstituted-1,3,4-Oxadiazole | Carrageenan-induced Paw Edema (in vivo) | 79.83% edema inhibition | [15] |

Experimental Protocols

Protocol 2: In Vitro Assessment via Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to iNOS activity.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Neuroprotective Activity: A Defense Against Neurodegeneration

The 1,2,4-oxadiazole scaffold is present in compounds showing significant promise for treating neurodegenerative diseases like Alzheimer's and ischemic stroke.[5][16][17] Their mechanisms often involve combating oxidative stress and modulating disease-specific pathologies.

Mechanistic Insights: Activating Antioxidant Defenses

A key mechanism of neuroprotection is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[16][18] Under normal conditions, Nrf2 is held in the cytoplasm. In response to oxidative stress or therapeutic agents, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), which helps to resolve oxidative damage.[16][18] Certain 1,2,4-oxadiazole derivatives have been shown to promote this nuclear translocation of Nrf2, thereby bolstering the cell's intrinsic antioxidant defenses.[16] In the context of Alzheimer's disease, derivatives have been developed that reduce β-amyloid (Aβ) plaques and the hyperphosphorylation of Tau protein, two primary pathological hallmarks of the disease.[19][20]

Caption: Neuroprotection via activation of the Nrf2 antioxidant pathway.

Data Presentation: Neuroprotective Outcomes

| Compound | Model | Key Finding | Reference |

| Compound 24 | PC12 cells + SNP | Potent protection against oxidative injury | [16] |

| Compound 24 | MCAO Rat Model (Stroke) | Significantly reduced brain infarction | [16] |

| wyc-7-20 | 3xTg AD Mouse Model | Reduced Aβ plaques and Tau phosphorylation | [19] |

Experimental Protocols

Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses a compound's ability to protect neuronal cells from an oxidative insult.

-

Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line often used as a neuronal model) in a suitable medium.

-

Seeding: Plate cells in a 96-well plate and allow them to attach.

-

Pre-treatment: Treat cells with various concentrations of the neuroprotective 1,2,4-oxadiazole derivative for 1-2 hours.

-

Insult: Induce oxidative stress by adding a neurotoxic agent such as sodium nitroprusside (SNP) or H₂O₂.[16][20]

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

-

Analysis: Calculate the percentage of cell viability relative to the control group (cells treated with the neurotoxin alone). An increase in viability indicates a neuroprotective effect.

Antimicrobial Activity: A Broad Spectrum of Action

The 1,2,4-oxadiazole scaffold is a key pharmacophore for a wide range of anti-infective agents, with demonstrated activity against bacteria, fungi, parasites, and viruses.[21]

Spectrum of Activity and Mechanistic Insights

1,2,4-oxadiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[21] For example, some compounds have been identified as effective non-β-lactam antibiotics that show good bioavailability and target penicillin-binding protein 2a (PBP2a), which is crucial for methicillin resistance in Staphylococcus aureus (MRSA).[21] The spectrum of activity also includes significant anti-tubercular effects against Mycobacterium tuberculosis and antifungal activity against pathogens like Candida albicans.[1][21][22] More recently, derivatives have been designed to inhibit the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication, highlighting their potential as antiviral agents.[23]

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the standard measure of in vitro antimicrobial potency.

| Compound Type | Target Microorganism | Representative MIC (µg/mL) | Reference |

| 3-substituted 5-amino | Staphylococcus aureus | 0.15 | [21] |

| 3-substituted 5-amino | Escherichia coli | 0.05 | [21] |

| Benzimidazole-oxadiazole hybrid | Mycobacterium tuberculosis H37Rv | 1.6 | [1] |

| Quinoline-linked | Mycobacterium tuberculosis H37Rv | 0.5 | [1] |

Experimental Protocols

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.

-

Compound Preparation: Prepare a 2-fold serial dilution of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole ring is unequivocally a scaffold of significant importance in drug discovery, offering a stable and versatile framework for developing novel therapeutics. The diverse biological activities—ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial—underscore its adaptability in interacting with a wide array of biological targets.[2] Future research will likely focus on optimizing the structure-activity relationships of existing leads and exploring multi-target agents, such as compounds with both anti-inflammatory and anti-Alzheimer's properties.[17] The increasing application of computational methods, including QSAR and molecular docking, will continue to guide the rational design of the next generation of 1,2,4-oxadiazole-based drugs, accelerating their path toward clinical application.[2][9]

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 16. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

- 23. ipbcams.ac.cn [ipbcams.ac.cn]

An In-depth Technical Guide to 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1] This unique scaffold is present in a wide array of biologically active compounds, demonstrating activities that span from anticancer and antimicrobial to neuroprotective.[1][2] This technical guide focuses on the chemical landscape of structural analogs derived from 3-(chloromethyl)-5-isopropyl-1,2,4-oxadiazole. We provide a comprehensive exploration of synthetic strategies, principles of analog design, and potential therapeutic applications. By synthesizing information from established chemical literature, this document offers field-proven insights into the construction and potential utility of this compound class. Detailed experimental protocols for synthesis and a representative biological assay are provided to empower researchers in their drug discovery efforts.

The 1,2,4-Oxadiazole Core: A Scaffold of Versatility

The 1,2,4-oxadiazole moiety is a cornerstone in modern drug design. Its metabolic stability, ability to engage in hydrogen bonding, and rigid planar structure make it an ideal scaffold for orienting substituents to interact with biological targets.[3] Unlike more labile ester or amide linkages, the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes, a crucial attribute for developing orally bioavailable drugs. The 3,5-disubstitution pattern allows for precise, vectoral positioning of different chemical functionalities, enabling chemists to fine-tune a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.

Synthesis of the Core Scaffold and Key Intermediates

The construction of 3,5-disubstituted-1,2,4-oxadiazoles is most reliably achieved through the cyclization of an O-acylamidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with a suitable acylating agent, such as an acyl chloride or carboxylic acid. The subsequent cyclodehydration step yields the desired oxadiazole ring.

The synthesis of the title compound, This compound (3) , logically proceeds via the reaction of 2-chloro-N'-hydroxyacetamidine (1) with isobutyryl chloride (2) . This pathway ensures the correct placement of the chloromethyl group at the 3-position and the isopropyl group at the 5-position.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Investigation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole: A Keystone for Rational Drug Design

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] This technical guide outlines a comprehensive theoretical framework for the characterization of a specific, promising derivative: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. Leveraging the power of quantum chemical calculations and molecular modeling, we present a roadmap for elucidating the structural, electronic, and spectroscopic properties of this molecule. Furthermore, we propose a detailed protocol for in silico screening against relevant biological targets to probe its potential as a novel therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to accelerate the discovery of new oxadiazole-based pharmaceuticals.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antileishmanial properties.[3][5][6] The stability of the oxadiazole ring to hydrolysis and metabolic degradation makes it an attractive component in the design of new drug candidates.[2]

The subject of this guide, this compound, combines the stable oxadiazole core with two key substituents. The isopropyl group can influence lipophilicity and steric interactions within a binding pocket, while the chloromethyl group provides a reactive handle for further synthetic modification or can participate in crucial interactions with a biological target. A thorough theoretical understanding of this molecule is paramount to predicting its behavior and rationally designing future experiments.

Molecular Structure and Conformational Analysis

A precise understanding of a molecule's three-dimensional structure is the foundation of any theoretical study. We propose a multi-step approach to determine the most stable conformation of this compound.

Computational Methodology

All quantum chemical calculations will be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[7][8] We recommend the widely-used B3LYP functional in conjunction with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for similar heterocyclic systems.[7][9]

Proposed Workflow for Geometry Optimization

Caption: Workflow for obtaining the stable conformer.

Predicted Structural Parameters

Upon successful optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles will be determined. These theoretical values are crucial for understanding the molecule's geometry and can be used to compare with experimental data if available.

| Parameter Type | Atoms Involved (Example) | Predicted Value (Å or °) |

| Bond Length | C-Cl | To be calculated |

| Bond Length | N-O (in ring) | To be calculated |

| Bond Angle | C-O-N (in ring) | To be calculated |

| Dihedral Angle | Cl-C-C-N | To be calculated |

| Table 1: Anticipated structural parameters from DFT calculations. |

Quantum Chemical Properties: Reactivity and Stability

The electronic properties of a molecule govern its reactivity and interactions with other chemical species. DFT calculations provide a suite of descriptors to quantify these characteristics.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[7][9]

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy Gap | Chemical stability and reactivity |

| Table 2: Frontier Molecular Orbital parameters. |

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[7]

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack.

-

Green regions (neutral potential): Indicate areas of low electrostatic potential.

The MEP map for this compound is expected to show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, highlighting their potential role in forming hydrogen bonds or other electrostatic interactions within a biological target.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.[9]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | A measure of polarizability. |

| Table 3: Global reactivity descriptors. |

Theoretical Spectroscopic Characterization

Computational methods can predict various types of spectra, which can aid in the interpretation of experimental data.

-

Infrared (IR) Spectroscopy: Frequency calculations performed after geometry optimization will yield the theoretical vibrational frequencies. These can be compared with experimental IR spectra to confirm the structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts. These theoretical values are highly valuable for assigning peaks in experimental NMR spectra.

Probing Bioactivity: A Molecular Docking Protocol

Given the wide range of biological activities reported for 1,2,4-oxadiazole derivatives, a molecular docking study is a logical next step to explore the therapeutic potential of this compound.[10][11][12] We propose a workflow to screen this molecule against a relevant protein target, for instance, a bacterial enzyme like MurE ligase, which has been used as a target for other oxadiazole analogues.

Proposed Molecular Docking Workflow

Caption: Step-by-step molecular docking workflow.

Interpretation of Docking Results

The primary outputs of a molecular docking simulation are the binding affinity (or docking score), typically in kcal/mol, and the predicted binding pose of the ligand within the protein's active site. A lower binding energy suggests a more favorable interaction. Analysis of the binding pose will reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. These insights are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent analogues.

Conclusion

The theoretical methodologies outlined in this guide provide a robust framework for a comprehensive in silico investigation of this compound. By employing DFT calculations, we can gain deep insights into its structural and electronic properties, which are fundamental to its chemical behavior. Furthermore, molecular docking simulations offer a powerful and cost-effective approach to explore its potential as a bioactive compound. This combined theoretical approach not only accelerates the characterization of this novel molecule but also provides a rational basis for its future development in the field of medicinal chemistry.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Precautionary Measures for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

Abstract

This document provides a comprehensive technical guide on the safety and handling precautions for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. As a halogenated heterocyclic compound, this reagent requires specific handling protocols to mitigate risks in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the compound's potential hazards, requisite personal protective equipment (PPE), and emergency procedures. The protocols herein are synthesized from available safety data for structurally similar compounds and established best practices for handling reactive chemical intermediates.

Compound Identification and Physicochemical Properties

This compound is a substituted oxadiazole, a class of heterocyclic compounds widely utilized in medicinal chemistry as bioisosteres for esters and amides, valued for their metabolic stability and specific binding properties.[1][2] The presence of a chloromethyl group, a reactive alkylating moiety, dictates the primary handling concerns for this molecule.

Table 1: Compound Identifiers and Properties

| Property | Value | Source/Rationale |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₆H₉ClN₂O | Calculated |

| Molecular Weight | 160.60 g/mol | Calculated |

| CAS Number | 927953-73-9 | Inferred from supplier data |

| Physical Form | Solid | Based on analogs[3] |

| Storage Temperature | Refrigerator (2-8 °C recommended) | Best practice for reactive intermediates |

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not publicly available, a robust hazard assessment can be constructed by analyzing data from close structural analogs. The primary hazards are associated with the chloromethyl group and the oxadiazole core. The brominated analog, 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, is classified as acutely toxic if swallowed (H301, GHS Category 3).[3] A close methyl-substituted analog, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, is listed with warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing severe skin burns and eye damage.[4]

Based on this surrogate data, a conservative GHS classification for this compound is prudent.

Table 2: Inferred GHS Classification

| Category | Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Acute Toxicity |

| Danger | H302: Harmful if swallowed.[4]H312: Harmful in contact with skin.[4]H332: Harmful if inhaled.[4]H314: Causes severe skin burns and eye damage.[4] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]P264: Wash skin thoroughly after handling.[6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Environmental | (None Assumed) | --- | H413 (Possible): May cause long lasting harmful effects to aquatic life.[6] | P273: Avoid release to the environment.[6] |

Causality of Hazards:

-

Corrosivity and Irritation: The chloromethyl group is a known lachrymator and alkylating agent. Upon contact with moisture (e.g., on skin, eyes, or mucous membranes), it can hydrolyze to release hydrochloric acid, leading to chemical burns. Its alkylating nature can cause direct damage to tissues.

-

Toxicity: Absorption through the skin, ingestion, or inhalation allows the compound to enter the bloodstream, where it can exert systemic effects. The exact mechanism is not fully investigated, but cellular damage via non-specific alkylation is a plausible pathway.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[7]

-

Safety Stations: Eyewash stations and safety showers must be located in close proximity to the workstation and be regularly tested.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment.

Caption: PPE selection workflow for handling the compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Chemical safety goggles | ANSI Z87.1 or EN 166 | Protects against dust particles and splashes.[5] |

| Face shield | --- | Recommended when handling larger quantities or if there is a significant splash risk. | |

| Hands | Nitrile rubber gloves | EN 374 | Provides protection against incidental contact. Dispose of contaminated gloves immediately using proper technique.[5] |

| Skin/Body | Laboratory coat | --- | Standard protection against contamination.[8] |

| Respiratory | Fume Hood | --- | Primary engineering control to prevent inhalation.[5] |

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is essential to maintain a safe laboratory environment.

Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents before retrieving the compound.

-

Personal Protective Equipment: Don all required PPE as detailed in Section 3.

-

Dispensing: Handle the compound as a solid. Avoid any actions that could generate dust, such as crushing or vigorous scraping. Use spark-proof tools.

-

Weighing: If weighing, do so in the fume hood on a tared weigh boat.

-

Post-Handling: After use, securely close the container. Decontaminate all surfaces and equipment.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the work area.[5][6]

Storage Protocol

-

Container: Keep the container tightly closed and properly labeled.[5][7]

-

Location: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.

-

Access: Store in a locked cabinet or area with restricted access.[5][7]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS or container label to the medical personnel.[5][10]

Spill Response

Caption: Decision tree for emergency response procedures.

Spill Cleanup Protocol (Small Spills):

-

Evacuate: Ensure all non-essential personnel leave the area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[5]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Treat all cleanup materials, including gloves and absorbents, as hazardous waste.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.

-

Procedure: Disposal must be carried out by a licensed and approved waste disposal contractor.[5][6]

-

Environmental Release: Do not allow the product to enter drains, sewers, or waterways.[6] Avoid release to the environment.[6]

Toxicological Information (Inferred)

-

Acute Effects: Based on analogs, the compound is presumed to be harmful by all routes of exposure (oral, dermal, inhalation).[4] It is expected to be corrosive to skin and eyes, causing severe irritation or chemical burns.[4]

-

Chronic Effects: No specific data is available. However, repeated exposure to alkylating agents can lead to sensitization and long-term health effects. No component of similar products is listed as a carcinogen by IARC or NTP.[6]

-

Ecological Information: Data for similar oxadiazoles suggests they may cause long-lasting harmful effects to aquatic life.[6]

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 3. 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

Methodological & Application

synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole from amidoxime

Application Notes and Protocols

Topic: Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole from Amidoxime

Document ID: AN-OXA-35124-CMIP

Version: 1.0

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a versatile building block for drug discovery programs. The synthesis proceeds via a robust two-stage, one-pot reaction sequence involving the initial O-acylation of isobutyramidoxime with chloroacetyl chloride, followed by a thermally induced intramolecular cyclodehydration. This guide offers in-depth causal explanations for experimental choices, detailed safety protocols, analytical characterization methods, and a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery.[1][2] Its utility stems from its ability to act as a metabolically robust bioisostere of esters and amides, crucial functional groups in many bioactive molecules. This substitution can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability and resistance to enzymatic degradation. The synthesis of specifically substituted 1,2,4-oxadiazoles is therefore a critical task for medicinal chemists.

The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation of an amidoxime with a carboxylic acid derivative.[1][3] This application note details the synthesis of this compound, a valuable intermediate where the chloromethyl group at the C3 position serves as a reactive handle for further molecular elaboration, and the isopropyl group at C5 provides a lipophilic anchor.

Reaction Mechanism and Rationale

The synthesis is a two-stage process that can be conveniently performed in a single pot.[4] It begins with the O-acylation of the amidoxime followed by an intramolecular cyclodehydration.

Stage 1: O-Acylation of Isobutyramidoxime The reaction is initiated by the nucleophilic attack of the hydroxyl oxygen of isobutyramidoxime on the highly electrophilic carbonyl carbon of chloroacetyl chloride. While amidoximes possess two nucleophilic centers (the amino nitrogen and the hydroxyl oxygen), acylation preferentially occurs on the more nucleophilic oxygen atom.[5] A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the starting amidoxime.

Stage 2: Intramolecular Cyclodehydration The resulting O-acyl amidoxime intermediate is thermally unstable and undergoes a subsequent intramolecular cyclization. The amino group attacks the carbonyl carbon, and a molecule of water is eliminated to form the stable 1,2,4-oxadiazole aromatic ring. This step is typically promoted by heating the reaction mixture to reflux.[6]

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| Isobutyramidoxime | C₄H₁₀N₂O | 102.14 | ≥97% | Sigma-Aldrich |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Acros Organics |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | J.T. Baker |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (60 mL)

-

Reflux condenser

-

Ice-water bath

-

Heating mantle with temperature controller

-

Nitrogen gas inlet and bubbler

-

Rotary evaporator

-

Glassware for liquid-liquid extraction and column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Isobutyramidoxime | 102.14 | 50.0 | 1.0 | 5.11 g |

| Chloroacetyl chloride | 112.94 | 55.0 | 1.1 | 6.21 g (4.2 mL) |

| Triethylamine | 101.19 | 60.0 | 1.2 | 6.07 g (8.4 mL) |

| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 60 mL dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to guarantee anhydrous conditions. Place the flask under a positive pressure of nitrogen.

-

Reagent Dissolution: To the flask, add isobutyramidoxime (5.11 g, 50.0 mmol) and 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until the solid is fully dissolved. Add triethylamine (8.4 mL, 60.0 mmol). Cool the flask to 0 °C using an ice-water bath.

-

Acylation: Dissolve chloroacetyl chloride (4.2 mL, 55.0 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amidoxime solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

-

Cyclodehydration: Attach a heating mantle and heat the reaction mixture to reflux (approx. 40 °C for DCM). Maintain reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the O-acyl amidoxime intermediate spot (visible after the acylation step) is consumed and a new, less polar product spot is dominant.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water. c. Separate the layers. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove acidic impurities), and 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[9]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of 5% to 15% ethyl acetate in hexane.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a colorless to pale yellow oil.

-

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.65 (s, 2H): The singlet corresponds to the two protons of the chloromethyl (-CH₂Cl) group.

-

δ 3.20 (sept, J = 7.0 Hz, 1H): The septet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.

-

δ 1.35 (d, J = 7.0 Hz, 6H): The doublet represents the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl substituent.

-

-

¹³C NMR (101 MHz, CDCl₃): [10][11]

-

δ 178.5: C5 of the oxadiazole ring (attached to the isopropyl group).

-

δ 165.0: C3 of the oxadiazole ring (attached to the chloromethyl group).

-

δ 35.8: Chloromethyl carbon (-CH₂Cl).

-

δ 28.0: Isopropyl methine carbon (-CH).

-

δ 21.5: Isopropyl methyl carbons (-CH₃).

-

-

Mass Spectrometry (EI-MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one chlorine atom.[12][13]

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecule with the ³⁵Cl isotope.

-

M+2 Peak: A peak at m/z = 178, corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, reflecting the natural abundance of the chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1).[12][14]

-

Safety Precautions and Handling

Chloroacetyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water to produce HCl gas. [15][16][17]

-

Engineering Controls: All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood with proper ventilation.[16] An emergency shower and eyewash station must be readily accessible.[15][18]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[16]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

Handling:

-

Dispense chloroacetyl chloride using a syringe or cannula under an inert atmosphere.

-

Avoid contact with water, alcohols, and bases, as it reacts violently.[17]

-

Quench any excess reagent carefully with a non-nucleophilic solvent before aqueous work-up.

-

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19] Remove contaminated clothing.[15]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[19]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Wet reagents or solvents. | 1. Ensure all reagents are anhydrous and glassware is oven-dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |

| 2. Incomplete cyclization. | 2. Increase reflux time and monitor by TLC. If the intermediate persists, a stronger base or higher boiling point solvent (e.g., toluene) may be required for the cyclization step.[6] | |

| 3. Insufficient base. | 3. Ensure at least 1.2 equivalents of TEA are used to fully neutralize the HCl generated. | |

| Formation of Multiple Side Products | 1. Reaction temperature too high during addition. | 1. Strictly maintain the temperature at 0 °C during the dropwise addition of chloroacetyl chloride. |

| 2. Hydrolysis of O-acyl intermediate. | 2. Minimize exposure to water during work-up. Ensure the reaction is truly complete before quenching.[6] | |

| Difficulty in Purification | 1. Product co-elutes with impurities. | 1. Adjust the polarity of the eluent system for column chromatography. Try a shallower gradient (e.g., 2% to 10% EtOAc in Hexane). |

| 2. Oily product that is difficult to handle. | 2. If the product is an oil, ensure all solvent is removed under high vacuum. Trituration with cold pentane can sometimes induce solidification or remove nonpolar impurities.[9] |

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scispace.com [scispace.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]